2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide
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Overview
Description
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide is an organic compound that features a cyano group, a pyrazole ring, and a phenylethylamine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the enamine: The final step involves the condensation of the pyrazole derivative with an appropriate aldehyde or ketone in the presence of a base to form the enamine structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenylethylamine moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine or other functional groups using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium cyanide, potassium cyanide, or other nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or phenylethylamine moiety.
Reduction: Amines or other reduced derivatives of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Chemistry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and pyrazole ring are key functional groups that can interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide: Lacks the methyl group on the pyrazole ring.
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)prop-2-enamide: Has a different substitution pattern on the phenylethylamine moiety.
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)but-2-enamide: Has a longer carbon chain in the enamine structure.
Uniqueness
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide is unique due to the specific combination of functional groups and the substitution pattern on the pyrazole ring and phenylethylamine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-cyano-3-(1-methylpyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12(14-6-4-3-5-7-14)19-16(21)15(9-17)8-13-10-18-20(2)11-13/h3-8,10-12H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZFZEASYJNNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN(N=C2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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